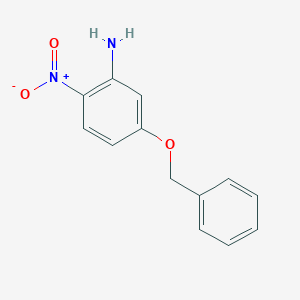

5-Benzyloxy-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSSIOAVAMIQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Nitroaniline Derivatives

Reduction Reactions of Aromatic Nitro Groups

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations in the chemistry of nitroaromatic compounds, providing a crucial route to aromatic amines. acs.org This conversion can be achieved through various methodologies, including catalytic hydrogenation and chemical reduction using metal salts.

Catalytic Hydrogenation with Palladium Catalysts

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. acs.org Palladium on an activated carbon support (Pd/C) is a commonly employed catalyst for this transformation, utilizing molecular hydrogen (H₂) as the reductant. masterorganicchemistry.com The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amine. masterorganicchemistry.com This method is often preferred due to its clean nature, as the by-product is typically water, and the catalyst can be recovered and reused. researchgate.net

However, a significant challenge in the catalytic hydrogenation of benzyloxy-substituted compounds is the potential for hydrogenolysis, which is the cleavage of the benzyl (B1604629) ether C-O bond. semanticscholar.org This can lead to the formation of phenolic by-products. The reaction conditions, such as hydrogen pressure and temperature, must be carefully controlled to achieve selective reduction of the nitro group while preserving the benzyloxy moiety. semanticscholar.org In some cases, this competing reaction can be significant; for instance, the hydrogenation of 4-benzyloxy-3-chloronitrobenzene (B1267270) over Pd/C resulted in a mixture of debenzylated and dechlorinated products, with only a trace amount of the desired aniline (B41778). semanticscholar.org

Interactive Table: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reductant | Key Features | Potential Side Reactions |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | High efficiency, clean reaction. acs.org | Cleavage of benzyl ethers (hydrogenolysis), dehalogenation. semanticscholar.org |

| Platinum(IV) oxide (PtO₂) | Hydrogen (H₂) | Often used for hydrogenation. acs.org | Can also cause hydrogenolysis. |

| Raney Nickel (Raney Ni) | Hydrogen (H₂) | A cost-effective alternative to palladium. semanticscholar.org | May require harsher conditions. |

Chemical Reduction with Metal Salts (e.g., Tin(II) Chloride)

Chemical reduction using dissolving metals or metal salts in acidic media offers a valuable alternative to catalytic hydrogenation, particularly when sensitive functional groups like benzyl ethers are present. acs.org Tin(II) chloride (SnCl₂), often in the presence of concentrated hydrochloric acid, is a classic and effective reagent for the selective reduction of aromatic nitro groups. semanticscholar.org This method is well-regarded for its ability to reduce nitro groups without affecting halogens or benzyl ether linkages. semanticscholar.org

The reduction of 4-benzyloxy-3-chloronitrobenzene with tin(II) chloride dihydrate in acidic ethanol (B145695) proceeded smoothly and completely, yielding the desired 4-benzyloxy-3-chloroaniline (B1332019) without any detectable debenzylation or dechlorination by-products. semanticscholar.org The mechanism involves a series of single-electron transfers from the metal salt, with the nitroso and hydroxylamine (B1172632) species as intermediates that are rapidly reduced to the amine. Other metals, such as iron powder in acetic acid or with ammonium (B1175870) chloride, are also used for this purpose, though workup can sometimes be more tedious. acs.orgsemanticscholar.org

Interactive Table: Comparison of Chemical Reducing Agents for Nitro Group

| Reagent | Solvent/Acid | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid / Ethanol | High selectivity, mild conditions, tolerates benzyl ethers and halogens. semanticscholar.org | Generates tin-based waste. semanticscholar.org |

| Iron (Fe) | Acetic Acid / NH₄Cl | Inexpensive, effective for large-scale synthesis. semanticscholar.org | Workup can involve tedious extractions and filtrations. semanticscholar.org |

| Zinc (Zn) | Acidic Media | Effective reducing agent. acs.org | Can be less selective than SnCl₂. |

Enzymatic Reduction Methodologies

Biocatalysis using nitroreductase enzymes presents a green and highly selective alternative for the reduction of nitroaromatic compounds. researchgate.net These enzymes, which are often flavoenzymes dependent on NAD(P)H, can reduce nitro groups to their corresponding amines under mild, aqueous conditions (e.g., neutral pH and ambient temperature). researchgate.netmdpi.com This approach avoids the use of harsh reagents and heavy metals, aligning with the principles of sustainable chemistry.

Nitroreductases from various microorganisms, such as Escherichia coli and Lysinibacillus sphaericus, have been identified and characterized for their ability to transform a range of nitroaromatic substrates. nih.gov Some enzymes, classified as "oxygen-insensitive," can carry the reduction through to the amine, while "oxygen-sensitive" nitroreductases may be inhibited by oxygen and can be used to isolate partially reduced intermediates. google.com The application of immobilized nitroreductases further enhances the practicality of this method, offering an eco-friendly alternative to traditional metal-based reductants.

Nucleophilic Substitution Reactions Involving Benzyloxy Moieties

The benzyloxy group in nitroaniline derivatives can potentially be cleaved or substituted under certain conditions. While generally stable, particularly compared to other protecting groups, the benzyl ether linkage can be susceptible to cleavage by strong acids. More significantly, in the context of nucleophilic aromatic substitution (SₙAr), the benzyloxy group can act as a nucleofuge, or leaving group. science.gov

SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, on the aromatic ring. nih.govacs.org Recent research has demonstrated a cation radical-accelerated SₙAr reaction where benzyloxy groups serve as effective nucleofuges, allowing for arene functionalization. science.gov This pathway allows for the displacement of the benzyloxy group by various nucleophiles, leading to the formation of new substituted aniline derivatives.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu The outcome of such a reaction on 5-benzyloxy-2-nitroaniline is determined by the combined directing effects of the three substituents.

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director. masterorganicchemistry.com

Benzyloxy Group (-OCH₂Ph): An activating group and an ortho-, para-director. masterorganicchemistry.com

Nitro Group (-NO₂): A strong deactivating group and a meta-director. masterorganicchemistry.comlkouniv.ac.in

In this compound, the positions ortho and para to the strongly activating amino group are positions 6, 3, and 1. The positions ortho and para to the activating benzyloxy group are 4 and 6. The position meta to the deactivating nitro group is position 4. The most activated positions for electrophilic attack are therefore C4 and C6, which are ortho/para to the activating groups. The strong activation provided by the amino and benzyloxy groups generally overrides the deactivating effect of the nitro group, making the ring more reactive than benzene itself. masterorganicchemistry.com The precise location of substitution would depend on the specific electrophile and reaction conditions, but attack at the C4 and C6 positions is most probable.

Oxidation Reactions of Nitroanilines

While reduction is the more common transformation for the nitro group, the aniline moiety can undergo oxidation. The oxidation of 2-nitroanilines is a known method for producing benzofurazan-1-oxides (also known as benzofuroxans). google.com This reaction is typically carried out using an oxidizing agent like an alkali metal hypochlorite (B82951) (e.g., sodium hypochlorite) in a two-phase system with a phase-transfer catalyst. google.com Applying this to this compound would likely result in the formation of 5-benzyloxybenzofurazan-1-oxide. Additionally, under strong oxidative conditions, the benzyloxy group itself could potentially be oxidized to form aldehydes or carboxylic acids, though this is less common in the context of the sensitive aniline ring.

Advanced Spectroscopic Characterization of 5 Benzyloxy 2 Nitroaniline

Vibrational Spectroscopy for Molecular Fingerprinting

The FTIR spectrum of 5-Benzyloxy-2-nitroaniline is characterized by distinct absorption bands corresponding to its primary functional groups: the amino (NH₂), nitro (NO₂), and benzyloxy (C-O-C) moieties, as well as the vibrations of the aromatic rings.

The primary amine group gives rise to characteristic N-H stretching vibrations. Typically, two bands are observed for the NH₂ group: an asymmetric stretching vibration and a symmetric stretching vibration, generally found in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹.

The nitro group is identified by two strong and characteristic stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, the asymmetric (ν_as) N-O stretching band appears in the 1550-1475 cm⁻¹ range, while the symmetric (ν_s) stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com These intense absorptions are often a clear indicator of the presence of a nitro group.

The benzyloxy group, an aryl alkyl ether, contributes a strong C-O stretching band. Phenyl alkyl ethers typically show two strong absorbances, with the asymmetric C-O-C stretch appearing near 1250 cm⁻¹ and the symmetric stretch near 1050 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic methylene (B1212753) (-CH₂-) group appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Based on data from analogous compounds and known spectroscopic ranges, the characteristic FTIR bands for this compound can be assigned as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3480 | Medium | N-H Asymmetric Stretch (NH₂) |

| ~3370 | Medium | N-H Symmetric Stretch (NH₂) |

| ~3100-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂) |

| ~1620 | Strong | N-H Scissoring (Bending) |

| ~1580, 1495, 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1520 | Very Strong | Asymmetric N-O Stretch (NO₂) |

| ~1340 | Very Strong | Symmetric N-O Stretch (NO₂) |

| ~1250 | Strong | Asymmetric C-O-C Ether Stretch |

| ~1040 | Strong | Symmetric C-O-C Ether Stretch |

FT-Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during a vibration rather than changes in the dipole moment. stackexchange.com Vibrations of symmetric, non-polar bonds often produce strong Raman signals, while being weak or absent in the IR spectrum.

For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly Raman active. The ring breathing mode of the substituted benzene (B151609) rings should give a strong signal. The symmetric stretch of the nitro group (NO₂) is also typically a strong band in the Raman spectrum. In contrast, the N-H and C-O stretching vibrations, which are strong in the IR spectrum due to their polarity, are expected to be weaker in the Raman spectrum.

Key expected FT-Raman signals for this compound include:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch (-CH₂) |

| ~1600 | Strong | Aromatic C=C Ring Stretching |

| ~1340 | Very Strong | Symmetric N-O Stretch (NO₂) |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the two aromatic rings, the benzylic methylene protons, and the amine protons.

Aromatic Protons: The protons on the nitroaniline ring are significantly influenced by the strong electron-withdrawing nitro group and the electron-donating amino and benzyloxy groups. The nitro group strongly deshields protons ortho and para to it. stackexchange.com The three protons on this ring are expected to appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm). The five protons of the benzyl (B1604629) group ring are expected to resonate in the typical aromatic region around δ 7.3-7.5 ppm.

Aliphatic Protons: The two protons of the benzylic methylene (-CH₂-) group are adjacent to an ether oxygen and an aromatic ring. This environment causes a downfield shift, with signals typically appearing in the δ 3.4-4.5 ppm range, though the benzylic position would place it closer to δ 5.0 ppm. libretexts.orgopenstax.org These protons will appear as a singlet as there are no adjacent protons.

Amine Protons: The two amine (NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, but is often found in the δ 3-6 ppm range for aromatic amines.

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.2 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.3-7.5 | m | 5H | Benzyl group aromatic protons |

| ~6.8-7.1 | m | 2H | Remaining nitroaniline ring protons |

| ~5.5-6.5 | br s | 2H | Amine protons (NH₂) |

| ~5.1 | s | 2H | Benzylic protons (-OCH₂Ph) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected (6 for the nitroaniline ring, 4 for the benzyl ring due to symmetry, and 1 for the methylene bridge).

Aromatic Carbons: The chemical shifts of the carbons in the nitroaniline ring are heavily influenced by the substituents. The carbon bearing the nitro group (C2) and the carbon bearing the amino group (C1) will be significantly shifted. The carbon attached to the ether oxygen (C5) will be deshielded, appearing around δ 150-160 ppm. Carbons in the benzyl ring will appear in the typical aromatic range of δ 127-137 ppm.

Aliphatic Carbon: The benzylic methylene carbon (-CH₂-) is attached to an oxygen atom, which causes a significant downfield shift. Ether carbon atoms typically resonate in the δ 50-80 ppm range. openstax.org

A table of predicted ¹³C NMR chemical shifts is provided below.

| Chemical Shift (δ ppm) | Assignment |

| ~155-160 | C5 (C-OBn) |

| ~145-150 | C1 (C-NH₂) |

| ~135-140 | C2 (C-NO₂) & Benzyl C_ipso |

| ~127-130 | Benzyl C_ortho_, C_meta_, C_para_ |

| ~110-125 | C3, C4, C6 |

| ~70-75 | Benzylic Carbon (-OCH₂Ph) |

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, despite the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus, is a valuable tool for probing the electronic environment of nitrogen atoms. The chemical shift range for nitrogen is very large, making it sensitive to subtle structural changes. This compound contains two distinct nitrogen environments: an amine (-NH₂) and a nitro (-NO₂) group. Based on data for related compounds, the amine nitrogen is expected in the range of δ 50-70 ppm, while the nitro group nitrogen is significantly deshielded and expected to resonate around δ 360-380 ppm (relative to liquid NH₃). spectroscopyonline.com

¹⁸O NMR Spectroscopy: The investigation of ¹⁸O NMR is exceptionally challenging and not commonly employed for routine structural analysis. The ¹⁸O isotope has a very low natural abundance (0.02%) and is a quadrupolar nucleus, which leads to very broad signals and low sensitivity. While ¹⁸O labeling can be used to confirm C-O assignments in vibrational spectroscopy, direct NMR detection is impractical for a molecule like this compound without isotopic enrichment. oregonstate.edu Consequently, no literature data for the ¹⁸O NMR characterization of this compound or its close analogs are available.

Electronic Spectroscopy for Electronic Transitions and Charge Transfer

Electronic spectroscopy provides critical insights into the electronic structure of this compound, a molecule featuring a conjugated system influenced by both an electron-donating group (benzyloxy) and an electron-withdrawing group (nitro). The interaction between the aniline (B41778) moiety and the nitro group, in particular, establishes a significant intramolecular charge transfer (ICT) character, which dominates its electronic absorption properties.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The core chromophore can be considered the 2-nitroaniline (B44862) system. In analogous compounds like 2-nitroaniline and 4-nitroaniline, distinct absorption bands are observed that are attributable to these transitions. researchgate.netresearchgate.net For instance, 2-nitroaniline exhibits absorption maxima that are influenced by the electronic interactions between the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring. researchgate.net

The presence of the benzyloxy group (-OCH₂C₆H₅) at the 5-position acts as an auxochrome. Its electron-donating nature, through the oxygen atom's lone pairs, extends the conjugation of the π-system, which is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 2-nitroaniline. This shift is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental values for this compound are not widely published, the expected absorption peaks can be inferred from its structural components. The primary absorption band, associated with the intramolecular charge transfer from the amino group to the nitro group, is expected to be the most intense and appear at the longest wavelength.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Analogs

| Compound | Functional Groups | Expected λmax (nm) | Associated Electronic Transition |

| This compound | Amino, Nitro, Benzyloxy, Aromatic Rings | > 412 nm | Intramolecular Charge Transfer (ICT) |

| ~280-300 nm | π → π* (Aromatic System) | ||

| 2-Nitroaniline | Amino, Nitro, Aromatic Ring | ~412 nm, 282 nm | ICT, π → π* |

| 4-Nitroaniline | Amino, Nitro, Aromatic Ring | ~380 nm | ICT |

Note: The λmax values for the target compound are predictive and based on the known effects of auxochromic substituents on the 2-nitroaniline chromophore.

Nitroaromatic compounds, including nitroanilines, are generally characterized by very weak fluorescence or a complete lack of luminescence. researchgate.net The potent electron-withdrawing nature of the nitro group (-NO₂) introduces low-lying n → π* excited states that provide efficient pathways for non-radiative decay, such as intersystem crossing to the triplet state, which then deactivates without emitting light. This phenomenon, known as fluorescence quenching, is a hallmark of molecules containing nitro groups.

For this compound, the intramolecular charge transfer character, which is responsible for its strong UV-Vis absorption, also contributes to its non-emissive nature. Upon photoexcitation, the excited state rapidly relaxes through vibrational and other non-radiative processes rather than returning to the ground state via the emission of a photon (fluorescence). Consequently, this compound is not expected to be a useful fluorophore, and its primary utility in spectroscopic studies lies in absorption-based techniques. No significant fluorescence emission is anticipated upon excitation at its absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. The nominal molecular weight of the compound (C₁₃H₁₂N₂O₃) is 244 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺˙ or [M+H]⁺) which then undergoes characteristic fragmentation. The fragmentation pattern is predictable based on the functional groups present: the nitro group, the ether linkage, and the aromatic rings.

Key fragmentation pathways include:

Loss of Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂, 46 Da) or a nitroso radical (•NO, 30 Da) followed by the loss of an oxygen atom.

Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum of benzyl-containing compounds.

Ether Bond Cleavage: Cleavage of the benzyl-oxygen bond can also occur with charge retention on the aromatic aniline fragment, leading to a phenoxy-type ion.

Aromatic Ring Fragmentation: Further fragmentation of the substituted aniline ring can occur after initial losses.

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₃H₁₂N₂O₃, MW = 244.25)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 244 | Molecular Ion | [C₁₃H₁₂N₂O₃]⁺˙ | Ionization of the parent molecule |

| 198 | [M - NO₂]⁺ | [C₁₃H₁₂NO]⁺ | Loss of a nitro radical (•NO₂) |

| 152 | [M - C₇H₇O]⁺ | [C₆H₆N₂O]⁺ | Cleavage of the O-CH₂ bond |

| 137 | [M - C₇H₇]⁺ | [C₆H₅N₂O₃]⁺ | Cleavage of the benzylic C-C bond |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of the C-O ether bond |

Note: The fragmentation pattern is theoretical and relative intensities would depend on the ionization method and energy.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for verifying the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. thermofisher.comchromatographyonline.com A reverse-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. chromatographyonline.com

The purity of a sample is determined by injecting a solution onto the column and monitoring the eluent with a UV detector, typically set at one of the compound's absorption maxima (e.g., in the 250-350 nm range or near its visible ICT band). google.com The area of the peak corresponding to this compound, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity. The method can be optimized to achieve baseline separation from starting materials, byproducts, and degradation products. google.com

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl) or Phenyl-bonded silica, 3-5 µm particle size | Reverse-phase separation based on polarity |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (or Methanol/Water) | Elutes compounds from the column; composition is adjusted for optimal separation |

| Additives | 0.1% Formic Acid or Trifluoroacetic Acid | Improves peak shape and resolution |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths for detection and quantification |

| Wavelength | Set at a λmax of the compound (e.g., ~280 nm or >400 nm) | Provides high sensitivity for the target analyte |

For more definitive analysis, especially during reaction monitoring where multiple species may be present, HPLC can be coupled with a mass spectrometer as the detector. lcms.czresearchgate.net LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry.

As the separated components elute from the HPLC column, they are introduced into the ion source (typically ESI) of the mass spectrometer. The mass spectrometer can be set to scan a range of masses to detect all ions, or to selectively monitor for the expected mass of the starting material, intermediates, and the final product (this compound, m/z 244). This allows for positive identification of the peaks in the chromatogram, providing unambiguous confirmation of reaction progress and product formation. The high sensitivity of modern LC-MS systems also allows for the detection and identification of trace-level impurities that may not be visible with a UV detector. lcms.czresearchgate.net

Computational Chemistry and Quantum Chemical Investigations

Molecular Modeling and Docking Studies for Predictive Interactions

Molecular modeling and docking are computational techniques employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are instrumental in drug discovery for forecasting the binding affinity and interaction patterns of a ligand with the active site of a protein. nih.gov

While specific molecular docking studies for 5-Benzyloxy-2-nitroaniline are not extensively documented in publicly available literature, the principles of these studies can be understood from research on analogous compounds. For instance, docking studies on various nitroaniline derivatives have been conducted to explore their potential as inhibitors for specific biological targets. These studies typically involve the following steps:

Preparation of the Protein Target: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: A scoring function is used to rank the different poses, predicting the most favorable binding mode. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.

Based on the known biological activities of similar nitroaniline compounds, which include anti-inflammatory and antimicrobial properties, a hypothetical docking study for this compound could target enzymes like cyclooxygenase (COX) or bacterial proteins. The benzyloxy and nitro groups would be expected to play a crucial role in forming specific interactions within the receptor's binding pocket, influencing the compound's potential biological activity.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-acceptor substituents on a π-conjugated system often exhibit significant NLO properties. In this compound, the amino group (modified by the benzyloxy group) acts as an electron donor and the nitro group serves as a strong electron acceptor, creating a push-pull system that can lead to a large molecular hyperpolarizability.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electric dipole moment (μ) and polarizability (α) of molecules. kwasu.edu.ngresearchgate.net These properties are fundamental to understanding a molecule's response to an external electric field.

Dipole Moment (μ): This is a measure of the separation of positive and negative charges in a molecule. A large dipole moment can contribute to stronger intermolecular interactions and is a prerequisite for second-order NLO activity.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Table 1: Representative Calculated Dipole Moment and Polarizability for p-Nitroaniline

| Computational Method | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) |

|---|---|---|

| DFT/B3LYP | ~6.9 | ~95 |

| MP2 | ~7.1 | ~98 |

Note: These are approximate values from various computational studies on p-nitroaniline and can vary depending on the basis set and specific computational model used.

The first-order hyperpolarizability (β) is the key molecular property responsible for second-order NLO phenomena like second-harmonic generation. researchgate.net A large β value is a primary indicator of a molecule's potential as an NLO material. Computational methods are crucial for predicting the β values of new molecules. chemrxiv.org

The calculation of β is highly sensitive to the chosen computational method and basis set. For donor-acceptor substituted benzenes like the nitroanilines, DFT calculations have been shown to provide reliable predictions. researchgate.net The magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the extent of charge transfer between them through the π-system.

For this compound, the presence of the electron-donating benzyloxy group in conjugation with the electron-withdrawing nitro group is anticipated to result in a significant first-order hyperpolarizability. The extended conjugation provided by the benzyl (B1604629) group could further enhance this effect compared to simpler alkyl-substituted nitroanilines.

Table 2: Representative Calculated First-Order Hyperpolarizability for p-Nitroaniline

| Computational Method | β (10-30 esu) |

|---|---|

| DFT/B3LYP | ~20-30 |

| MP2 | ~25-35 |

Note: These are approximate values from various computational studies on p-nitroaniline and can vary significantly with the level of theory, basis set, and inclusion of solvent effects.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

In the realm of organic chemistry, the strategic value of a molecule is often determined by its ability to serve as a scaffold for creating more intricate structures. 5-Benzyloxy-2-nitroaniline excels in this capacity due to the distinct reactivity of its functional groups.

Building Block for Complex Organic Molecules

This compound is recognized as a valuable building block in the assembly of complex molecular architectures. nih.govfrontiersin.orgrsc.orgsigmaaldrich.com The presence of multiple reactive sites—the primary amine (-NH2), the nitro group (-NO2), and the benzyloxy group (-OCH2Ph)—allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, the primary amine can undergo condensation or acylation reactions, and the benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group. This multi-functionality enables chemists to build upon its core structure in a controlled, stepwise manner, making it an ideal starting material for the synthesis of elaborate organic compounds. frontiersin.org

Precursor for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound serves as a crucial precursor for several classes of nitrogen-containing heterocycles.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities. nih.govisca.meindexcopernicus.comisca.inekb.eg Derivatives of this compound are instrumental in constructing the benzimidazole (B57391) core. The most common method is the reductive cyclocondensation of an o-nitroaniline with an aldehyde. researchgate.netnih.govfrontiersin.org In this one-pot reaction, a reducing agent converts the nitro group of this compound into an amino group, forming a transient diamine intermediate. This intermediate immediately reacts with an aldehyde, leading to the formation of the fused imidazole (B134444) ring. vinhuni.edu.vn This synthetic strategy is highly versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring by simply changing the aldehyde used in the reaction. nih.gov

Table 1: Synthesis of Benzimidazole Derivatives from this compound This table illustrates the variety of 2-substituted 6-benzyloxybenzimidazole derivatives that can be synthesized through the reductive cyclocondensation of this compound with different aldehydes.

| Aldehyde Reactant | Chemical Name | Resulting Benzimidazole Product |

| Formaldehyde | Methanal | 6-Benzyloxy-1H-benzimidazole |

| Benzaldehyde | Benzenecarbaldehyde | 2-Phenyl-6-benzyloxy-1H-benzimidazole |

| 4-Chlorobenzaldehyde | 4-Chlorobenzenecarbaldehyde | 2-(4-Chlorophenyl)-6-benzyloxy-1H-benzimidazole |

| 4-Methoxybenzaldehyde | 4-Methoxybenzenecarbaldehyde | 2-(4-Methoxyphenyl)-6-benzyloxy-1H-benzimidazole |

| Pyridine-4-carboxaldehyde | 4-Pyridinecarboxaldehyde | 2-(Pyridin-4-yl)-6-benzyloxy-1H-benzimidazole |

Phenazines are another important class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological and electronic properties. nih.govtandfonline.comnih.govresearchgate.net The synthesis of phenazine (B1670421) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rasayanjournal.co.inacs.orgacs.orgguidechem.com this compound can be readily converted into the necessary diamine precursor, 4-benzyloxy-1,2-phenylenediamine, through the reduction of its nitro group. This diamine can then be reacted with various ortho-quinones to construct the phenazine scaffold. This method provides a straightforward route to substituted phenazines that are of interest in materials science and medicinal chemistry. guidechem.com

Table 2: Synthesis of Phenazine Derivatives using this compound as a Precursor This table demonstrates the synthesis of various substituted benzo[a]phenazine (B1654389) derivatives, starting with the reduction of this compound to 4-benzyloxy-1,2-phenylenediamine, followed by condensation with a dicarbonyl compound.

| Dicarbonyl Reactant | Chemical Name | Resulting Phenazine Product |

| 1,2-Naphthoquinone | Naphthalene-1,2-dione | 9-Benzyloxybenzo[a]phenazine |

| 9,10-Phenanthrenequinone | Phenanthrene-9,10-dione | 11-Benzyloxydibenzo[a,c]phenazine |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | 2-Hydroxy-1,4-dihydronaphthalene-1,4-dione | 9-Benzyloxybenzo[a]phenazin-5-ol |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized by the condensation of a primary amine with an aldehyde or ketone. edu.krdisca.in These compounds are versatile intermediates and ligands in coordination chemistry. ekb.egrsisinternational.orgresearchgate.net The primary amine group of this compound can react directly with various carbonyl compounds, typically under acid catalysis, to form the corresponding Schiff base derivatives. researchgate.net This reaction is a fundamental transformation that further extends the synthetic utility of this compound, enabling its incorporation into a wider range of molecular structures.

Table 3: Preparation of Schiff Base Derivatives from this compound This table shows examples of Schiff base derivatives formed by the direct condensation of this compound with various aldehydes and ketones.

| Carbonyl Reactant | Chemical Name | Resulting Schiff Base Product |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | 2-(((5-(Benzyloxy)-2-nitrophenyl)imino)methyl)phenol |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 4-(((5-(Benzyloxy)-2-nitrophenyl)imino)methyl)-2-methoxyphenol |

| Acetophenone | 1-Phenylethanone | N-(1-Phenylethylidene)-5-(benzyloxy)-2-nitroaniline |

| Cinnamaldehyde | 3-Phenylprop-2-enal | N-(3-Phenylallylidene)-5-(benzyloxy)-2-nitroaniline |

Intermediates for Pharmaceutical and Agrochemical Precursors

The heterocyclic compounds derived from this compound are themselves important precursors in the pharmaceutical and agrochemical industries. The benzimidazole scaffold is a core component of numerous drugs, including proton pump inhibitors, anthelmintics, and anticancer agents. nih.govmdpi.comscholarsresearchlibrary.com Similarly, phenazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer properties. nih.govnih.govacs.org Consequently, the role of this compound as a starting material for these heterocycles establishes it as a valuable intermediate in the development of new therapeutic and crop protection agents.

Material Science Applications of this compound

The unique molecular architecture of this compound, featuring a combination of a nitro group (an electron-withdrawing group) and a benzyloxy group (which can be electron-donating and bulky), suggests its potential utility as a building block in the synthesis of advanced materials. While specific research on the direct application of this compound in materials science is not extensively documented, the known properties of related nitroaniline and benzyloxy-containing compounds provide a strong basis for exploring its potential in polymers, optoelectronics, and liquid crystal devices.

Incorporation into Polymers for Enhanced Material Characteristics

The incorporation of aromatic and nitro-containing compounds into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. While direct studies on polymers synthesized from this compound are limited, the behavior of analogous systems provides valuable insights into its potential contributions.

Detailed Research Findings:

Aromatic diamines are frequently used as monomers in the synthesis of high-performance polymers like polyamides and polyimides. These polymers often exhibit exceptional thermal stability due to the rigidity of the aromatic rings in their backbone. The presence of a bulky benzyloxy group in this compound could introduce significant steric hindrance, potentially leading to polymers with a more amorphous nature. This amorphous character can improve solubility and processability, which are often challenges with highly crystalline aromatic polymers.

The nitro group, being strongly electron-withdrawing, can enhance intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (if the amine group is present after polymerization). These interactions can contribute to increased mechanical strength and a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For instance, studies on other nitro-substituted aromatic monomers have shown that their incorporation can lead to polymers with improved thermal properties. The polar nature of the nitro group can increase the cohesive energy density of the polymer, which is directly related to its mechanical properties.

Hypothetical Polymer Properties with this compound:

| Property | Potential Effect of this compound Incorporation | Rationale |

| Thermal Stability (Td) | Moderate to High | The aromatic rings contribute to high bond dissociation energies. The benzyloxy group might introduce a point of thermal instability compared to simpler alkyl groups. |

| Glass Transition Temp. (Tg) | Increased | The rigid aromatic structure and polar nitro group would restrict chain mobility. |

| Mechanical Strength | Potentially Enhanced | Intermolecular forces from the nitro group and the rigidity of the aromatic backbone could increase tensile strength and modulus. |

| Solubility | Potentially Improved | The bulky benzyloxy group may disrupt chain packing, leading to a more amorphous structure and better solubility in organic solvents. |

Development of Optoelectronic Materials

Nitroaniline derivatives are a well-known class of organic molecules with significant nonlinear optical (NLO) properties. These properties arise from the presence of both an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) attached to an aromatic ring, creating a "push-pull" system that enhances the molecule's response to an applied electric field.

Detailed Research Findings:

The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the benzene (B151609) ring is responsible for the large second-order NLO response. In this compound, the amino group acts as the donor and the nitro group as the acceptor. The benzyloxy group, while not as strong a donor as the amino group, can also contribute to the electronic properties of the molecule. The specific arrangement of these groups on the benzene ring influences the magnitude of the NLO effect.

Research on similar molecules, such as N-benzyl-2-methyl-4-nitroaniline (BNA), has demonstrated significant second harmonic generation (SHG) efficiency, a key characteristic for optoelectronic applications like frequency doubling of lasers. The benzyl (B1604629) group in BNA is analogous to the benzyloxy group in the target compound, suggesting that this compound could also exhibit interesting NLO properties. The non-centrosymmetric crystal packing required for second-order NLO effects would be a critical factor to investigate for this compound.

Potential Optoelectronic Properties of this compound Derivatives:

| Property | Potential Application | Underlying Principle |

| Second Harmonic Generation (SHG) | Frequency doubling in lasers, optical data storage | Asymmetric charge distribution (push-pull system) leading to a high second-order hyperpolarizability (β). |

| Electro-Optic Effect | Optical switches and modulators | Change in refractive index in response to an applied electric field, enabled by the molecule's polarizability. |

| Photorefractivity | Holographic data storage, optical image processing | Light-induced change in the refractive index of a material. |

Utilization in Liquid Crystal Devices

The molecular shape and polarity of a compound are key determinants of its ability to form liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. Rod-shaped (calamitic) or disk-shaped (discotic) molecules are most likely to form liquid crystal phases.

Detailed Research Findings:

While this compound itself is not reported to be a liquid crystal, its rigid aromatic core and the presence of a flexible benzyloxy tail are features commonly found in liquid crystalline molecules (mesogens). The benzyloxy group can act as a flexible tail that, when attached to a rigid core, can promote the formation of ordered, fluid phases over a specific temperature range.

Furthermore, nitroaniline derivatives have been used as dopants in nematic liquid crystals to modify their electro-optical properties. For example, doping nematic liquid crystals with compounds like N-benzyl-2-methyl-4-nitroaniline has been shown to significantly reduce the response time of the liquid crystal cell. mdpi.com The polar nature of the nitroaniline derivative can alter the dielectric anisotropy and viscosity of the liquid crystal host.

Given its structural similarities to known mesogens and liquid crystal dopants, this compound could potentially be used to synthesize novel liquid crystal materials or to enhance the performance of existing liquid crystal devices.

Potential Roles of this compound in Liquid Crystal Systems:

| Application | Mechanism of Action | Potential Advantage |

| As a Mesogen Precursor | The rigid core and flexible tail structure could be incorporated into larger molecules designed to exhibit liquid crystalline phases. | The combination of the benzyloxy and nitroaniline moieties could lead to novel mesophase behaviors. |

| As a Dopant in Nematic LCs | The polar nature of the molecule could alter the dielectric anisotropy and rotational viscosity of the host liquid crystal. | Potentially faster switching times and lower threshold voltages for liquid crystal displays. |

| In Guest-Host Displays | As a dichroic dye dopant, where the molecule aligns with the liquid crystal host and absorbs light anisotropically. | The chromophoric nature of the nitroaniline core could be utilized for color display applications. |

Q & A

Q. What are the common synthetic routes for 5-Benzyloxy-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitro-functionalization of a benzyloxy-substituted aniline precursor. A standard route includes:

Benzylation : Protect the hydroxyl group of 2-nitroaniline derivatives using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) .

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Key Variables :

Q. Table 1: Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12h | 78 | 92 | |

| Recrystallization | Ethanol/H₂O (3:1), RT | - | 98 |

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify benzyloxy (δ 5.1–5.3 ppm for OCH₂Ph) and nitro group proximity effects on aromatic protons .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and NH₂ (3450–3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ (e.g., m/z 275.1 for C₁₃H₁₂N₂O₃) .

Q. Table 2: Key Spectroscopic Data

| Technique | Signature Peaks/Data | Source |

|---|---|---|

| ¹H NMR (DMSO) | δ 7.4–7.3 (m, 5H, Bn), 6.8 (d, 1H) | |

| IR (KBr) | 1525 cm⁻¹ (NO₂), 3360 cm⁻¹ (NH₂) |

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

Methodological Answer:

- X-ray Crystallography : Use SHELX for refinement to resolve bond-length ambiguities (e.g., nitro group torsion angles) .

- DFT Calculations : Apply Becke’s gradient-corrected functional (e.g., B3LYP) to model electronic effects and compare with experimental geometries .

- Validation : RMSD analysis between DFT-optimized and crystallographic structures identifies steric/electronic mismatches .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

Q. How to validate purity when analytical methods yield conflicting results?

Methodological Answer:

Q. What computational approaches elucidate electronic properties of this compound?

Methodological Answer:

Q. How to address challenges in determining nitro group orientation?

Methodological Answer:

Q. What mechanistic insights guide benzyloxy group functionalization?

Methodological Answer:

- Kinetic Studies : Monitor deprotection rates (e.g., hydrogenolysis) via GC-MS to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled benzyl groups to trace oxygen transfer pathways .

Data Contradiction Case Study

Scenario : Conflicting IR (NO₂ stretch at 1525 cm⁻¹) and DFT-predicted (1480 cm⁻¹) values.

Resolution :

Experimental Replication : Ensure sample dryness (moisture affects IR).

DFT Basis Set Adjustment : Switch to 6-311++G** for better vibrational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.